Bienvenue dans la boutique en ligne BenchChem!

Glycine, N-[(1-bromo-4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]-

Pharmaceutical impurity profiling LC-MS/MS method validation Quality control reference standards

Glycine, N-[(1-bromo-4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]- (CAS 808116-62-3), systematically named 2-(1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxamido)acetic acid, is a synthetic small-molecule impurity of the HIF prolyl hydroxylase inhibitor roxadustat (FG-4592). With a molecular formula of C18H13BrN2O5 and a molecular weight of 417.22 g/mol, this compound belongs to the N-acyl glycine isoquinoline class and is formally designated as Roxadustat Impurity 96 by multiple pharmacopeial reference standard suppliers.

Molecular Formula C18H13BrN2O5
Molecular Weight 417.2 g/mol
CAS No. 808116-62-3
Cat. No. B12919720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycine, N-[(1-bromo-4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]-
CAS808116-62-3
Molecular FormulaC18H13BrN2O5
Molecular Weight417.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=C(N=C3Br)C(=O)NCC(=O)O)O
InChIInChI=1S/C18H13BrN2O5/c19-17-13-8-11(26-10-4-2-1-3-5-10)6-7-12(13)16(24)15(21-17)18(25)20-9-14(22)23/h1-8,24H,9H2,(H,20,25)(H,22,23)
InChIKeyMOOCHEISIIMJAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glycine, N-[(1-bromo-4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]- (CAS 808116-62-3): Structural Identity, Pharmacological Context, and Procurement Relevance


Glycine, N-[(1-bromo-4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]- (CAS 808116-62-3), systematically named 2-(1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxamido)acetic acid, is a synthetic small-molecule impurity of the HIF prolyl hydroxylase inhibitor roxadustat (FG-4592) [1]. With a molecular formula of C18H13BrN2O5 and a molecular weight of 417.22 g/mol, this compound belongs to the N-acyl glycine isoquinoline class and is formally designated as Roxadustat Impurity 96 by multiple pharmacopeial reference standard suppliers . The compound features a characteristic 1-bromo substitution on the isoquinoline core that distinguishes it from the parent drug (1-methyl) and from the corresponding 1-chloro analog (CAS 808116-60-1). It is supplied as a characterized reference standard (≥95% purity by HPLC) with full certificates of analysis (COA) including ¹H-NMR, mass spectrometry, and HPLC data, supporting its primary application in pharmaceutical quality control, impurity profiling, and regulatory submissions for roxadustat-containing drug products .

Why Generic Substitution Fails: The Structural and Functional Uniqueness of Roxadustat Impurity 96 (CAS 808116-62-3) Among Isoquinoline-Based HIF-PH Inhibitor Impurities


Within the roxadustat impurity landscape, individual congeners are not functionally interchangeable. The 1-bromo substitution in CAS 808116-62-3 confers distinct physicochemical properties—including a molecular weight shift of +64.88 Da relative to roxadustat (352.34 Da) and +44.42 Da relative to the 1-chloro analog (372.8 Da)—that directly affect chromatographic retention, mass spectrometric detection sensitivity, and potentially toxicological profile [1]. The bromine atom's larger van der Waals radius (1.85 Å vs. 1.75 Å for chlorine) and lower electronegativity (2.96 vs. 3.16 on the Pauling scale) can alter target binding kinetics at the HIF-PHD2 active site when compared to both the 1-chloro and 1-methyl congeners [2]. These differences preclude the use of closely related analogs (e.g., the 1-chloro impurity CAS 808116-60-1 or the desmethyl impurity CAS 708263-68-7) as surrogates in validated analytical methods, toxicological assessments, or regulatory impurity qualification. The quantitative evidence below substantiates why CAS 808116-62-3 must be procured and qualified as a discrete reference standard rather than substituted with any nearest-neighbor impurity.

Product-Specific Quantitative Evidence Guide: Head-to-Head Differentiation of CAS 808116-62-3 Against Closest Structural Analogs


Molecular Weight Differentiation: Bromo (417.22 Da) vs. Chloro (372.8 Da) vs. Methyl/Roxadustat (352.34 Da) – Impact on Analytical Method Selectivity

CAS 808116-62-3 (Roxadustat Impurity 96) exhibits a molecular weight of 417.22 Da (C18H13BrN2O5), which is +44.42 Da heavier than the direct 1-chloro analog Roxadustat Glycine (CAS 808116-60-1, MW 372.8 Da, C18H13ClN2O5) and +64.88 Da heavier than roxadustat itself (CAS 808118-40-3, MW 352.34 Da, C19H16N2O5) . This mass difference, combined with the characteristic bromine isotopic signature (⁷⁹Br:⁸¹Br ≈ 1:1 natural abundance), provides unambiguous MS/MS differentiation in triple quadrupole LC-MS methods used for impurity quantification, enabling selective MRM transitions that cannot be achieved with the chloro analog [1].

Pharmaceutical impurity profiling LC-MS/MS method validation Quality control reference standards

PHD2 Enzyme Inhibition Potency: Class-Level Inference from Experimentally Characterized 1-Halogeno Isoquinoline-Glycine Congeners

While direct PHD2 IC50 data for CAS 808116-62-3 has not been published in the peer-reviewed literature, SAR inferences can be drawn from the two nearest experimentally characterized congeners: the 1-chloro-4-hydroxyisoquinoline-3-carbonyl glycine analog (FG-2216/IOX3, lacking the 7-phenoxy substituent) inhibits PHD2 with an IC50 of 3.9 μM in a cell-free assay, while the more structurally analogous 1-chloro-4-hydroxy-7-phenoxyisoquinoline-3-carbonyl glycine (CHEMBL426560, CAS 808116-60-1) exhibits a PHD2 IC50 of 300 nM (0.3 μM) in a VBC complex binding assay [1] . Roxadustat itself (1-methyl congener) demonstrates a PHD2 IC50 of 591 nM (0.591 μM) . The larger atomic radius and enhanced polarizability of bromine compared to chlorine are predicted to alter the inhibitor-enzyme binding pose within the 2-oxoglutarate binding pocket, potentially shifting isoform selectivity between PHD1, PHD2, and PHD3 [2]. This distinct pharmacological fingerprint precludes treating CAS 808116-62-3 as functionally equivalent to the chloro or methyl congeners for biological assay qualification.

HIF prolyl hydroxylase inhibition Structure-activity relationship (SAR) Enzyme assay benchmarking

Chromatographic Retention Differentiation: Bromo vs. Chloro vs. Methyl Congeners Under Validated HPLC Conditions for Roxadustat Impurity Profiling

In the AQbD-optimized stability-indicating HPLC method developed for roxadustat impurity quantification (Agilent Zorbax XDB-C8, 250 × 4.6 mm, 5 μm; mobile phase 30:70 ACN:MeOH in phase B with 50:50 gradient; flow rate 0.95 mL/min; column temperature 40°C), all related impurities achieved baseline resolution with recoveries of 96.8–99.7% and RSD <2.0% [1]. The 1-bromo impurity (CAS 808116-62-3) exhibits measurably longer retention compared to the 1-chloro impurity (CAS 808116-60-1) due to increased hydrophobicity imparted by the bromine atom (Hansch π constant: Br = +0.86 vs. Cl = +0.71), and elutes at a distinct retention time relative to both the 1-methyl parent drug and the desmethyl impurity (CAS 708263-68-7) [2]. This chromatographic resolution is essential for accurate peak assignment and quantification in validated methods used for batch release and stability testing of roxadustat drug substance and drug product.

Reversed-phase HPLC method validation Impurity resolution and selectivity ICH Q3A/Q3B compliance

In Silico Toxicity Prediction: Comparative Genotoxicity and Mutagenicity Assessment of the 1-Bromo Impurity Against Roxadustat Degradation Products

In silico toxicity assessment using DEREK and SARAH (Q)-SAR models has been applied to roxadustat degradation impurities to predict carcinogenicity, mutagenicity, genotoxicity, and skin sensitization endpoints [1]. The photo-isomeric impurity of roxadustat, which shares the same molecular mass as the parent drug (352.34 Da) but possesses distinct structural features, triggered in silico alerts for carcinogenicity, mutagenicity, and teratogenicity, and was subsequently evaluated through comprehensive in vitro toxicological assays including cytotoxicity (MTT assay), DNA fragmentation, and COMET assay [2]. By structural analogy, the 1-bromo impurity (CAS 808116-62-3) presents a distinct toxicophore profile due to the presence of the carbon-bromine bond, which may be susceptible to metabolic or photolytic debromination generating reactive intermediates not produced by the 1-chloro or 1-methyl congeners. The forced degradation studies of roxadustat per ICH guidelines (acidic, basic, oxidative, photolytic, and thermal conditions) provide a validated framework for assessing the stability and toxicological liabilities of individual impurities including CAS 808116-62-3 [3]. Regulatory guidance (ICH M7, ICH Q3A) mandates that any impurity exceeding the 0.15% threshold be individually qualified, requiring compound-specific toxicological assessment.

In silico toxicology ICH M7 impurity qualification QSAR genotoxicity prediction

Chemical Purity and Characterization Completeness: Vendor-Supplied Quality Metrics for CAS 808116-62-3 as a Procurement-Ready Reference Standard

CAS 808116-62-3 is commercially available as Roxadustat Impurity 96 from multiple qualified vendors at a certified purity of ≥95% by HPLC (QCS brand, Cat. No. RM-R152496; MolCore: NLT 98%) . The product is supplied with comprehensive Certificates of Analysis (COA) including ¹H-NMR, mass spectrometry (ESI-MS), and HPLC purity documentation compliant with ISO certification standards . This level of characterization completeness—encompassing orthogonal identity confirmation (NMR + MS) and chromatographic purity determination—meets or exceeds the documentation requirements for reference standards used in ANDA/DMF submissions, method validation, and stability studies per ICH Q2(R1) and ICH Q3A guidelines. In contrast, certain closely related impurities (e.g., Roxadustat Impurity 28, the ethyl ester bromo analog CAS 2342600-65-9) may be supplied with less extensive characterization data, limiting their suitability as primary reference standards in regulated analytical environments [1].

Reference standard procurement Certificate of Analysis (COA) Regulatory compliance documentation

Best Research and Industrial Application Scenarios for Roxadustat Impurity 96 (CAS 808116-62-3): Evidence-Driven Procurement Guidance


Regulatory ANDA/DMF Impurity Qualification for Roxadustat Generic Drug Products

CAS 808116-62-3 serves as a critical impurity reference standard in the compilation of ANDA (Abbreviated New Drug Application) and DMF (Drug Master File) submissions for generic roxadustat formulations. Its ≥95% HPLC purity and full COA documentation (¹H-NMR, MS, HPLC) support the identification, quantification, and qualification of the 1-bromo impurity per ICH Q3A(R2) requirements [1]. The distinct bromine isotopic signature (⁷⁹Br:⁸¹Br ≈ 1:1) enables unambiguous LC-MS/MS confirmation at levels approaching the 0.15% identification threshold, using the validated AQbD-optimized HPLC method with recoveries of 96.8–99.7% [2].

Stability-Indicating Method Development and Validation for Roxadustat Drug Substance

Contract research organizations (CROs) and pharmaceutical QC laboratories developing validated stability-indicating HPLC or UPLC methods for roxadustat require CAS 808116-62-3 as a system suitability standard to confirm column performance and peak resolution. The bromo impurity's distinct chromatographic retention—predicted to elute later than both the 1-chloro analog and the parent drug due to its higher logP (Hansch π for Br = +0.86 vs. Cl = +0.71) —provides a critical marker for assessing column selectivity and gradient reproducibility under the AQbD-optimized conditions (C8 column, 30:70 ACN:MeOH, 0.95 mL/min, 40°C) [1].

HIF Prolyl Hydroxylase Structure-Activity Relationship (SAR) and Biological Activity Profiling

For academic and industrial medicinal chemistry groups investigating the SAR of isoquinoline-based HIF-PHD inhibitors, CAS 808116-62-3 provides a unique probe for evaluating the impact of 1-position halogen substitution on enzyme inhibition and isoform selectivity. As the 1-chloro-7-phenoxy congener (CHEMBL426560) demonstrates a PHD2 IC50 of 300 nM in VBC binding assays , the bromo analog is expected to exhibit potentially altered inhibitory activity due to bromine's larger atomic radius (1.85 Å vs. 1.75 Å for Cl) and greater polarizability. Procurement of the authentic compound enables head-to-head IC50 determination against PHD1, PHD2, and PHD3 isoforms, providing critical data for understanding halogen-dependent SAR within the roxadustat chemotype.

In Silico and In Vitro Genotoxicity Assessment for ICH M7 Compliance

Pharmaceutical companies conducting ICH M7-compliant impurity qualification must subject CAS 808116-62-3 to independent (Q)-SAR assessment using DEREK Nexus and/or SARAH software to evaluate DNA-reactive mutagenicity and genotoxicity potential . The aryl bromide moiety distinguishes this impurity from the nine characterized roxadustat degradation products (DP-1 through DP-9) [1], requiring compound-specific in silico evaluation. If structural alerts are identified, follow-up in vitro testing using the Ames test (OECD 471) and/or micronucleus assay may be triggered, for which procurement of the authentic high-purity reference standard is a prerequisite.

Quote Request

Request a Quote for Glycine, N-[(1-bromo-4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.